N-(4-ethoxyphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

EGFR kinase inhibition AURKA dual inhibition N4-anilino SAR

N-(4-ethoxyphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477229-01-9, molecular formula C27H24N4O, MW 420.516) belongs to the pyrrolo[2,3-d]pyrimidine class of ATP-competitive kinase inhibitors. This scaffold is a deaza-isostere of adenine and has been extensively exploited for designing inhibitors targeting epidermal growth factor receptor (EGFR), aurora kinase A (AURKA), Bruton's tyrosine kinase (BTK), and other oncogenic kinases.

Molecular Formula C27H24N4O
Molecular Weight 420.516
CAS No. 477229-01-9
Cat. No. B2604904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS477229-01-9
Molecular FormulaC27H24N4O
Molecular Weight420.516
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=CC(=C4)C)C5=CC=CC=C5
InChIInChI=1S/C27H24N4O/c1-3-32-23-14-12-21(13-15-23)30-26-25-24(20-9-5-4-6-10-20)17-31(27(25)29-18-28-26)22-11-7-8-19(2)16-22/h4-18H,3H2,1-2H3,(H,28,29,30)
InChIKeyZAZSOPVTWSFCOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxyphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477229-01-9): Scaffold Identity and Kinase-Targeting Rationale for Procurement


N-(4-ethoxyphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477229-01-9, molecular formula C27H24N4O, MW 420.516) belongs to the pyrrolo[2,3-d]pyrimidine class of ATP-competitive kinase inhibitors [1]. This scaffold is a deaza-isostere of adenine and has been extensively exploited for designing inhibitors targeting epidermal growth factor receptor (EGFR), aurora kinase A (AURKA), Bruton's tyrosine kinase (BTK), and other oncogenic kinases [2][3]. The compound features a distinctive 4-ethoxyphenyl group at the N4-anilino position and a 3-methylphenyl substituent at N7 of the pyrrolo[2,3-d]pyrimidine core, a substitution pattern that, based on class-level structure–activity relationships (SAR), is predicted to influence both kinase selectivity profiles and drug-like physicochemical properties relative to other analogs in this series [4].

Why Generic Substitution Fails for N-(4-Ethoxyphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: N4-Anilino and N7-Aryl SAR Differentiation


Within the pyrrolo[2,3-d]pyrimidin-4-amine class, even minor variations in the N4-anilino substituent produce orders-of-magnitude differences in kinase inhibitory potency. In a systematic SAR study of 18 N4-phenylsubstituted analogs, the EGFR IC50 ranged from 3.63 nM (3-Br,4-Cl substitution) to >100 μM (4-biphenyl), representing a >27,000-fold potency span driven solely by changes to the 4-anilino moiety [1]. Similarly, the N7-aryl group modulates both potency and kinase selectivity: while the Kurup et al. series employed N7-H compounds, the introduction of an N7-aryl group (as in the target compound's 3-methylphenyl) is known from the broader pyrrolo[2,3-d]pyrimidine literature to extend ligand occupancy into an adjacent hydrophobic pocket, potentially altering the target kinase profile [2]. Consequently, substituting the target compound with a generic pyrrolo[2,3-d]pyrimidin-4-amine analog that lacks the specific 4-ethoxyphenyl N4 group and 3-methylphenyl N7 group risks a complete loss of the intended kinase inhibition profile and should not be undertaken without confirmatory biochemical profiling [3].

Quantitative Differentiation Evidence for N-(4-Ethoxyphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477229-01-9): Comparator-Based SAR and Physicochemical Profiling


N4-(4-Ethoxyphenyl) vs. N4-(4-Methoxyphenyl) Substitution: Predicted EGFR and AURKA Potency Shifts Based on Class-Level SAR

The target compound bears a 4-ethoxyphenyl group at the N4 position, whereas the closest structurally characterized analog in the primary literature is Compound 6 from Kurup et al. (2018), which carries a 4-methoxyphenyl N4 group with an N7-H. Compound 6 exhibited AURKA IC50 = 6.68 ± 0.54 μM and EGFR IC50 = 2,936.67 ± 94.40 nM [1]. The replacement of 4-OCH3 with 4-OCH2CH3 (ethoxy) introduces additional lipophilicity and steric bulk; within this SAR series, increased alkyl chain length at the 4-position of the N4-phenyl ring is associated with modulated hydrophobic pocket occupancy in the kinase back cleft. Notably, Compound 9 (4-CH3, N7-H) showed AURKA IC50 = 5.45 ± 0.36 μM and EGFR IC50 = 667.13 ± 141.53 nM, while Compound 12 (3-CH3, N7-H) achieved EGFR IC50 = 20.01 ± 3.60 nM, demonstrating that the position and nature of the N4 substituent dramatically tune kinase potency [1]. The 4-ethoxy group of the target compound is expected to confer distinct potency and selectivity relative to the 4-methoxy, 4-methyl, or unsubstituted N4-phenyl analogs. IMPORTANT CAVEAT: No direct biochemical assay data exist for CAS 477229-01-9 itself; all potency estimates are class-level inferences from the Kurup 2018 SAR series and require experimental verification.

EGFR kinase inhibition AURKA dual inhibition N4-anilino SAR

N7-(3-Methylphenyl) vs. N7-Phenyl Substitution: Predicted Impact on Kinase Selectivity and Hydrophobic Pocket Occupancy

The target compound incorporates a 3-methylphenyl group at the N7 position, whereas the closest commercially available comparator, N-(4-ethoxyphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (ChemDiv K405-0053, MW 406.49), bears an unsubstituted phenyl at N7 . The introduction of a meta-methyl substituent on the N7-phenyl ring increases both lipophilicity (predicted XLogP3-AA for the target: ~6.5–7.0 vs. K405-0053 logP: 6.20) and steric demand within the kinase hydrophobic pocket . In the broader pyrrolo[2,3-d]pyrimidine literature, N7-aryl substitution has been shown to direct kinase selectivity: the RS-41 derivative, which contains an N7-aryl-substituted pyrrolo[2,3-d]pyrimidine core, selectively inhibits AURKA (IC50 = 0.96 ± 0.03 μM), JAK2 (IC50 = 1.21 ± 0.17 μM), and EGFR (IC50 = 5.92 ± 0.75 μM), demonstrating that N7-substitution can confer a multi-kinase targeting profile distinct from N7-H analogs [1]. The 3-methyl substitution on the target compound's N7-phenyl may further refine this selectivity fingerprint relative to the N7-phenyl analog. CAVEAT: This is a class-level inference; no direct comparative biochemical data exist for the target compound vs. K405-0053.

N7-aryl substitution kinase selectivity hydrophobic pocket

N4-Ethoxyphenyl SAR: Class-Level Evidence That Aromatic 4-Alkoxy Substitution Reduces EGFR Potency Relative to Halogenated Analogs

Kaspersen et al. (2011) established that for 4-N-substituted 6-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines, EGFR-TK inhibitory potency depends strongly on the aromatic substitution pattern of the 4-amino group, and 'any aromatic substitution except fluorine reduced the in vitro activity' [1]. The most potent compounds in that series (IC50 range 2.8–9.0 nM) all contained fluorine atoms on the N4-phenyl ring. In the Kurup et al. (2018) dual EGFR/AURKA series, this SAR trend is recapitulated: halogenated N4-phenyl analogs (Compounds 2, 3, 5, 7, 11) achieved single-digit nanomolar EGFR IC50 values (3.63–6.70 nM), whereas alkoxy-substituted analogs (Compound 6, 4-OCH3) showed substantially weaker EGFR inhibition (2,936.67 nM), representing an approximately 440–800-fold potency reduction [2]. The target compound's 4-ethoxyphenyl N4 group places it in the alkoxy-substituted class, predicting relatively weaker EGFR potency compared to halogenated analogs but with potential for a distinct kinase selectivity profile. The ethoxy group may confer improved metabolic stability compared to the methoxy analog by reducing O-demethylation susceptibility, though this has not been experimentally verified for this specific compound [3].

EGFR tyrosine kinase N4-substitution SAR halogen vs. alkoxy

Physicochemical Differentiation: MW, logP, and Rotatable Bond Comparison Against Closest Commercial Analogs

The target compound (MW 420.516, predicted logP ~6.5–7.0) occupies a distinct physicochemical space compared to its closest commercially available analogs. N-(4-ethoxyphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (K405-0053, MW 406.49, logP 6.20) differs by −14.03 Da and approximately −0.3 to −0.8 logP units . N-benzyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (K405-0205, MW 390.49, logP 5.99) differs by −30.03 Da and approximately −0.5 to −1.0 logP units but shares the N7-(3-methylphenyl) feature . N-(2-methoxyphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (ChemSpider 1251354, MW 406.49) differs from the target by having a 2-methoxyphenyl rather than 4-ethoxyphenyl at N4, representing a regioisomeric and functional group difference that alters hydrogen-bonding capacity and molecular shape . The target compound's 4-ethoxyphenyl group introduces an additional rotatable bond (ethoxy −O−CH2−CH3) compared to methoxy analogs, increasing conformational flexibility. All compounds remain within Lipinski's Rule of 5 space (MW < 500, logP > 5 is a noted liability for this series), but the specific substitution pattern of 477229-01-9 yields a unique combination of lipophilicity, hydrogen bond acceptor count (4), and polar surface area (estimated ~38–42 Ų) that differentiates it from each comparator [1].

drug-likeness logP physicochemical properties lead optimization

Recommended Research and Industrial Application Scenarios for N-(4-Ethoxyphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477229-01-9)


Kinase Selectivity Profiling Panel: Mapping the N4-Ethoxy / N7-(3-Methylphenyl) SAR Space Against a Broad Kinase Panel

This compound is best deployed as part of a systematic kinase selectivity profiling campaign comparing it head-to-head against N7-phenyl analog K405-0053 and N4-benzyl/N7-(3-methylphenyl) analog K405-0205. The goal is to experimentally determine whether the combined 4-ethoxyphenyl (N4) and 3-methylphenyl (N7) substitution pattern confers a distinct multi-kinase inhibition fingerprint—potentially spanning EGFR, AURKA, JAK2, or Src-family kinases as suggested by class-level evidence from RS-41 (AURKA IC50 = 0.96 μM, JAK2 IC50 = 1.21 μM, EGFR IC50 = 5.92 μM) [1]. A panel of 50–100 recombinant kinases using ADP-Glo or TR-FRET activity assays can quantify selectivity scores, enabling data-driven procurement decisions for follow-up studies.

Metabolic Stability Assessment of the 4-Ethoxy Group: Comparative In Vitro Microsomal Stability vs. 4-Methoxy Analogs

The 4-ethoxyphenyl N4 group provides an opportunity to evaluate whether extending the O-alkyl chain from methoxy to ethoxy improves metabolic stability by reducing susceptibility to O-dealkylation, a common metabolic liability of alkoxy-substituted kinase inhibitors [2]. Researchers should procure this compound alongside N-(4-ethoxyphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (PubChem CID 3701108) and perform parallel human liver microsome (HLM) or hepatocyte stability assays, quantifying intrinsic clearance (CLint) and metabolite identification via LC-MS/MS. This head-to-head comparison can establish whether the ethoxy group offers a tangible ADME advantage for the pyrrolo[2,3-d]pyrimidine scaffold.

Cellular Antiproliferative Profiling in EGFR-Driven and P53-Mutant Cancer Models

Based on the class-level finding that pyrrolo[2,3-d]pyrimidine multi-kinase inhibitors (e.g., RS-41) exhibit significant anticancer activity in both P53 mutant (FLO-1) and P53 wild-type (AGS) upper gastrointestinal cancer cell lines [1], this compound can be evaluated in a focused panel of cancer cell lines with defined EGFR, AURKA, and P53 status. Recommended cell lines include A431 (EGFR-overexpressing), H1975 (EGFR L858R/T790M), FLO-1 (P53 mutant), and AGS (P53 wild-type). Parallel testing with Erlotinib as a clinical comparator and K405-0053 as a structural comparator can establish whether the N7-(3-methylphenyl) modification confers cell-based potency advantages.

In Silico Docking and Molecular Dynamics Studies: Predicting the Binding Mode of the 4-Ethoxyphenyl Group in the EGFR and AURKA ATP Pockets

The Kurup et al. (2018) study established that the N4-anilino moiety occupies a hydrophobic pocket in the back cleft of the EGFR and AURKA ATP-binding sites, with hydrogen bonds between the pyrimidine N1 and Met793 backbone NH, and between the pyrrole NH and Met793 backbone carbonyl [3]. Researchers can use the deposited EGFR (PDB: 3W33) and AURKA (PDB: 4BYI) crystal structures to dock CAS 477229-01-9 and compare its predicted binding pose and affinity scores against those of the Kurup series compounds. This computational exercise can prioritize the compound for synthesis or procurement by predicting whether the 4-ethoxy group can be sterically accommodated and whether the 3-methylphenyl N7 group makes productive hydrophobic contacts.

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